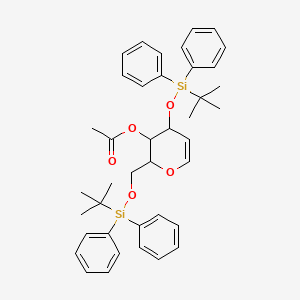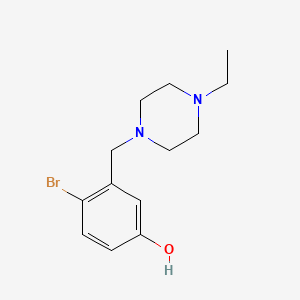![molecular formula C13H12ClNO2 B12080934 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group at the 4’ position and a carboxylic acid group at the 3 position on the biphenyl structure, with the hydrochloride salt form enhancing its solubility in water
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobiphenyl.
Reduction: The nitro group in 4-nitrobiphenyl is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding 4-aminobiphenyl.
Carboxylation: The 4-aminobiphenyl is then subjected to carboxylation at the 3 position using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Formation of Hydrochloride Salt: The final step involves converting the carboxylic acid form to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions enhances the efficiency of the production process.
化学反应分析
Types of Reactions
4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Amino-[1,1’-biphenyl]-3-methanol.
Substitution: 4’-Acylamino-[1,1’-biphenyl]-3-carboxylic acid derivatives.
科学研究应用
4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-Aminobiphenyl: Lacks the carboxylic acid group, making it less polar and less soluble in water.
4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Contains a hydroxyl group instead of an amino group, altering its reactivity and interactions.
4’-Amino-[1,1’-biphenyl]-4-carboxylic acid: The carboxylic acid group is at the 4 position, affecting its chemical properties and applications.
Uniqueness
4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride is unique due to the specific positioning of the amino and carboxylic acid groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC 名称 |
3-(4-aminophenyl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H11NO2.ClH/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16;/h1-8H,14H2,(H,15,16);1H |
InChI 键 |
IDSTZXQULFFYBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
